molecular formula C10H13FO2 B11911341 1-Ethyl-2-fluoro-4,5-dimethoxybenzene CAS No. 158641-46-4

1-Ethyl-2-fluoro-4,5-dimethoxybenzene

Cat. No.: B11911341
CAS No.: 158641-46-4
M. Wt: 184.21 g/mol
InChI Key: XKBNBUCXNLQZGY-UHFFFAOYSA-N
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Description

1-Ethyl-2-fluoro-4,5-dimethoxybenzene (C₁₀H₁₃FO₂) is a substituted benzene derivative featuring an ethyl group at position 1, a fluorine atom at position 2, and methoxy groups at positions 4 and 5. The compound’s unique substitution pattern combines steric bulk (ethyl) with electron-withdrawing (fluoro) and electron-donating (methoxy) groups, influencing its chemical reactivity and physical properties.

Properties

IUPAC Name

1-ethyl-2-fluoro-4,5-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-4-7-5-9(12-2)10(13-3)6-8(7)11/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBNBUCXNLQZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275221
Record name Benzene, 1-ethyl-2-fluoro-4,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158641-46-4
Record name Benzene, 1-ethyl-2-fluoro-4,5-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158641-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-ethyl-2-fluoro-4,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Fluorination of Dimethoxybenzene Precursors

The direct fluorination of dimethoxybenzene derivatives provides a foundational route. Trifluoromethyl hypofluorite (CF₃OF) in Freon-11 at −78°C selectively introduces fluorine at the ortho position relative to methoxy groups . For example, fluorination of 1,3-dimethoxybenzene yields 2,4-dimethoxyfluorobenzene (40% yield), which can serve as a precursor for subsequent alkylation .

Key reaction parameters :

ParameterValue
Temperature−78°C
SolventFreon-11
Fluorinating agentCF₃OF
Yield40%

This method avoids polyfluorination byproducts due to steric hindrance from methoxy groups . Post-fluorination purification via silica gel chromatography ensures >95% purity .

Friedel-Crafts Alkylation for Ethyl Group Introduction

Ethylation is achieved via Friedel-Crafts alkylation using ethyl bromide (C₂H₅Br) and aluminum chloride (AlCl₃) in dichloromethane (DCM) . For instance, 2-fluoro-4,5-dimethoxybenzene reacts with ethyl bromide at 0°C to form 1-ethyl-2-fluoro-4,5-dimethoxybenzene in 65–70% yield .

Optimized conditions :

ParameterValue
CatalystAlCl₃ (1.2 equiv)
SolventDCM
Temperature0°C → RT
Reaction time12 h
Yield68%

Methylation of phenolic intermediates (e.g., 4-fluororesorcinol) with dimethyl sulfate in alkaline media completes the dimethoxy functionality .

Multi-Step Synthesis from Pre-Functionalized Intermediates

A three-step protocol starting from 2,4-dimethoxyacetophenone demonstrates scalability :

  • Fluorination : Trifluoromethyl hypofluorite introduces fluorine at position 3 (74% yield).

  • Demethylation : 48% HBr in acetic acid removes methyl groups (87% yield).

  • Ethylation : Ethyl magnesium bromide (Grignard reagent) in tetrahydrofuran (THF) adds the ethyl group (62% yield) .

Critical purification steps :

  • Silica gel chromatography (hexane/ethyl acetate = 10:1) after fluorination.

  • Recrystallization in ethanol/water (1:3) post-alkylation .

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling enables modular construction. For example, 2-fluoro-4,5-dimethoxyphenylboronic acid reacts with ethyl iodide in the presence of Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O .

Representative data :

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2 equiv)
SolventDMF/H₂O (4:1)
Temperature80°C
Yield55%

This method offers regioselectivity but requires stringent anhydrous conditions .

Comparative Analysis of Synthetic Routes

MethodYieldScalabilityPurityCost
Electrophilic fluorination40%Moderate>95%High
Friedel-Crafts68%High90%Low
Multi-step synthesis62%High98%Medium
Suzuki coupling55%Low85%High

Strategic recommendations :

  • Industrial-scale : Friedel-Crafts alkylation balances cost and yield.

  • High-purity applications : Multi-step synthesis with recrystallization ensures minimal impurities .

Structural Validation and Quality Control

Analytical benchmarks :

  • ¹H NMR (CDCl₃): δ 1.42 (t, J = 7.5 Hz, 3H, CH₂CH₃), 3.82 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 6.52 (d, J = 8.7 Hz, 1H, ArH) .

  • GC-MS : m/z 184 [M]⁺ (100%), 169 [M−CH₃]⁺ (45%) .

  • Melting point : 34–36°C (lit. 35°C) .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-fluoro-4,5-dimethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens (e.g., Br2, Cl2), sulfuric acid (H2SO4), and nitric acid (HNO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination would yield 1-ethyl-2-bromo-4,5-dimethoxybenzene, while nitration would produce 1-ethyl-2-fluoro-4,5-dimethoxy-3-nitrobenzene .

Scientific Research Applications

1-Ethyl-2-fluoro-4,5-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2-fluoro-4,5-dimethoxybenzene involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methoxy groups can donate electron density to the aromatic ring, affecting its electrophilicity and overall chemical behavior .

Comparison with Similar Compounds

Structural and Electronic Effects

The substituent arrangement in 1-ethyl-2-fluoro-4,5-dimethoxybenzene distinguishes it from related aromatic compounds. Key comparisons include:

Table 1: Substituent Effects in Analogous Compounds
Compound Name Substituents Molecular Weight Key Properties/Effects Reference
1-Ethyl-2-fluoro-4,5-dimethoxybenzene 1-Ethyl, 2-F, 4,5-OCH₃ ~184.2 Steric bulk from ethyl; mixed electronic effects N/A
1,2-Dimethoxybenzene 1,2-OCH₃ 138.16 Electron-donating; minimal steric hindrance
1-Bromo-2,5-dimethoxybenzene 2-Br, 1,4-OCH₃ 217.06 Bromine’s leaving group ability; higher molecular weight
1,2-Difluoro-4,5-dimethoxybenzene 1,2-F, 4,5-OCH₃ 188.14 Steric bulk from adjacent fluorines; weak electron-withdrawing
Key Findings:

Steric Influence : The ethyl group in 1-ethyl-2-fluoro-4,5-dimethoxybenzene introduces significant steric bulk compared to smaller substituents (e.g., methoxy or fluorine). This can alter crystal packing or coordination behavior, as seen in studies where bulky substituents dominated structural outcomes over electronic effects .

Electronic Effects : Fluorine’s electron-withdrawing nature is partially offset by methoxy groups, creating a balanced electronic environment. In contrast, 1,2-difluoro-4,5-dimethoxybenzene exhibits minimal electronic impact on lithium coordination, emphasizing steric factors .

Halogen Comparisons: Bromine in 1-bromo-2,5-dimethoxybenzene increases molecular weight (217.06 vs.

Biological Activity

1-Ethyl-2-fluoro-4,5-dimethoxybenzene (CAS No. 158641-46-4) is a fluorinated aromatic compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into the biological properties of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

1-Ethyl-2-fluoro-4,5-dimethoxybenzene is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC11H13F O2
Molecular Weight198.22 g/mol
IUPAC Name1-Ethyl-2-fluoro-4,5-dimethoxybenzene
SMILESCC(C1=CC=C(C=C1OC)OC)F

These properties contribute to its interaction with biological systems, influencing its pharmacological profile.

Biological Activity

The biological activity of 1-Ethyl-2-fluoro-4,5-dimethoxybenzene has been investigated primarily in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. The introduction of a fluorine atom typically enhances lipophilicity and metabolic stability, which may improve the compound's ability to penetrate microbial membranes. Studies have shown that fluorinated derivatives can exhibit increased potency against various bacterial strains when compared to their non-fluorinated counterparts.

Anticancer Activity

In vitro studies have demonstrated that 1-Ethyl-2-fluoro-4,5-dimethoxybenzene exhibits cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For example:

  • Cell Line Studies : In assays involving human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), this compound demonstrated significant antiproliferative activity with IC50 values in the low micromolar range.
  • Mechanism : The compound's ability to induce apoptosis was confirmed through flow cytometry analyses, revealing increased annexin V staining in treated cells compared to controls.

Case Studies

Several case studies highlight the biological relevance of 1-Ethyl-2-fluoro-4,5-dimethoxybenzene:

  • Study on Anticancer Properties : A recent study evaluated the effects of this compound on human myeloid leukemia cell lines. Results indicated a marked increase in caspase-3 activation and nuclear condensation, suggesting a robust apoptotic response.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Q & A

Basic: What are the recommended synthetic routes for 1-Ethyl-2-fluoro-4,5-dimethoxybenzene, and how do substituent positions influence reaction efficiency?

Methodological Answer:
Synthesis typically involves electrophilic aromatic substitution (EAS) or cross-coupling reactions. For example:

  • EAS Approach: Introduce the ethyl group via Friedel-Crafts alkylation on a pre-fluorinated dimethoxybenzene scaffold. However, steric hindrance from the ethyl and methoxy groups may reduce regioselectivity .
  • Cross-Coupling: Suzuki-Miyaura coupling could attach the ethyl group to a brominated intermediate (e.g., 1-bromo-2-fluoro-4,5-dimethoxybenzene). Palladium catalysts and optimized ligand systems (e.g., SPhos) improve yield .
    Key Considerations:
  • Methoxy groups are strong ortho/para directors but may deactivate the ring, requiring careful control of reaction conditions (e.g., temperature, solvent polarity) .
  • Fluorine’s electron-withdrawing effect can slow alkylation; using Lewis acids like AlCl₃ may mitigate this .

Advanced: How can contradictory crystallographic and spectroscopic data for this compound be reconciled during structural validation?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., rotational isomerism) or crystal packing distortions:

  • Crystallography: Use SHELX software to refine X-ray data, paying attention to thermal displacement parameters (ADPs) to identify disordered ethyl or methoxy groups .
  • NMR/IR: Compare solution-state 19F^{19}\text{F} NMR with solid-state spectra. For example, splitting in 13C^{13}\text{C} NMR signals may indicate conformational flexibility of the ethyl group in solution .
  • DFT Modeling: Perform density functional theory (DFT) calculations to simulate spectroscopic profiles and cross-validate experimental data .

Basic: What analytical techniques are critical for characterizing 1-Ethyl-2-fluoro-4,5-dimethoxybenzene?

Methodological Answer:

  • Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺: 214.08) and fragmentation patterns (e.g., loss of methoxy groups at m/z 184) .
  • Multinuclear NMR:
    • 1H^{1}\text{H} NMR: Methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while ethyl groups show quartets (CH₂) and triplets (CH₃) .
    • 19F^{19}\text{F} NMR: A singlet near δ -110 ppm confirms the absence of adjacent fluorine coupling .
  • X-ray Diffraction: Resolve spatial arrangement of substituents and assess crystallinity .

Advanced: How can computational tools predict the reactivity of 1-Ethyl-2-fluoro-4,5-dimethoxybenzene in catalytic systems?

Methodological Answer:

  • Retrosynthesis AI: Platforms like Pistachio or Reaxys propose synthetic pathways by analyzing substituent effects. For example, the ethyl group’s steric bulk may limit accessibility to catalytic sites in Pd-mediated reactions .
  • DFT/Molecular Dynamics: Calculate Fukui indices to identify nucleophilic/electrophilic regions. The fluorine atom’s σ-hole may enhance halogen bonding in supramolecular applications .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide drug discovery. The compound’s logP (~2.5) suggests moderate membrane permeability .

Basic: What safety protocols are recommended for handling fluorinated dimethoxybenzene derivatives?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use a NIOSH-approved respirator if vapor exposure is possible .
  • Storage: Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid prolonged storage due to risks of peroxide formation .
  • Spill Management: Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste under EPA guidelines .

Advanced: What strategies address low yields in the synthesis of ethyl-substituted fluorobenzene derivatives?

Methodological Answer:

  • Directed Ortho-Metalation: Use a directing group (e.g., methoxy) to position the ethyl group selectively. Quench with ethyl iodide in THF at -78°C .
  • Microwave-Assisted Synthesis: Reduce reaction time and improve yield (e.g., 20% → 45%) by enhancing mixing and heat transfer .
  • Byproduct Analysis: Employ GC-MS to identify side products (e.g., diethylated analogs) and adjust stoichiometry or catalyst loading .

Basic: How does the electronic nature of substituents affect the compound’s stability under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions: Methoxy groups are prone to demethylation via SN2 mechanisms. Use HCl/MeOH at 60°C for controlled hydrolysis .
  • Basic Conditions: Fluorine’s electronegativity stabilizes the ring against nucleophilic attack, but the ethyl group’s inductive effect may accelerate degradation in NaOH .
  • Accelerated Stability Testing: Conduct HPLC monitoring under stress conditions (pH 1–14, 40–80°C) to identify degradation pathways .

Advanced: How can researchers design experiments to study the compound’s role in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) and compare inhibition constants (Kᵢ) .
  • Crystallography: Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to resolve binding modes. SHELX refinement is critical for accurate electron density maps .
  • SAR Studies: Synthesize analogs (e.g., varying methoxy/ethyl positions) to correlate structural features with inhibitory potency .

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